(3R)-3-(Methoxymethyl)piperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-(Methoxymethyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

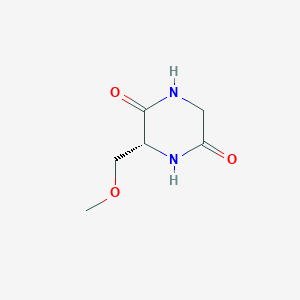

(3R)-3-(Methoxymethyl)piperazine-2,5-dione is a compound belonging to the piperazine family, specifically classified as a 2,5-diketopiperazine. This compound is characterized by a piperazine ring with two carbonyl groups at positions 2 and 5, and a methoxymethyl substituent at position 3. Its unique structure suggests potential for various biological activities, making it an interesting subject for pharmacological research.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the piperazine-2,5-dione scaffold exhibit diverse biological activities. These include:

- Anticancer Activity : Studies have shown that derivatives of piperazine-2,5-dione can inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens.

- Neuropharmacological Effects : There is evidence suggesting potential applications in treating neurological disorders.

Anticancer Activity

A notable study explored the synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates, which included this compound. The compound exhibited significant growth inhibition in human pancreatic cancer cell lines AsPC-1 and SW1990 with an IC50 of approximately 6 μM . This finding highlights its potential as a lead compound in cancer therapy.

Antimicrobial Properties

Research into piperazine derivatives has indicated their effectiveness against various bacterial strains. For instance, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Neuropharmacological Applications

The piperazine structure is well-known for its interaction with neurotransmitter systems. Compounds like this compound may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest that modifications to the piperazine ring can enhance binding affinity to these receptors.

Structure-Activity Relationship (SAR)

The unique methoxymethyl group in this compound differentiates it from other piperazine derivatives. A comparative analysis reveals:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Piperazine | Basic piperazine structure | Simple amine functionality |

| 1-Methylpiperazine | Methyl substitution on nitrogen | Increased lipophilicity |

| 2,5-Diketopiperazine | Two carbonyls at positions 2 and 5 | Key scaffold for bioactive compounds |

| (3R)-N-Methoxycarbonylpiperazine | Methoxycarbonyl group at position 3 | Enhanced solubility and reactivity |

| This compound | Methoxymethyl group at position 3 | Potentially enhanced biological activity |

This table illustrates how the methoxymethyl group may enhance solubility and reactivity, thereby improving biological efficacy.

Case Studies

- Pancreatic Cancer Study : The tryptamine-piperazine conjugate containing this compound was shown to selectively inhibit pancreatic cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- Antimicrobial Evaluation : A series of piperazine derivatives were tested against common bacterial strains. Results indicated that certain modifications to the piperazine core significantly improved antimicrobial potency.

Scientific Research Applications

Antioxidative Properties

Recent studies have demonstrated that derivatives of piperazine-2,5-dione, including (3R)-3-(methoxymethyl)piperazine-2,5-dione, exhibit significant antioxidative activity. A study investigated a series of 1,4-disubstituted piperazine-2,5-dione derivatives and found that they effectively protected neuronal cells from oxidative stress-induced damage. Specifically, one compound showed the ability to stabilize mitochondrial membrane potential and reduce reactive oxygen species (ROS) production via the IL-6/Nrf2 signaling pathway, suggesting its potential for treating neurodegenerative diseases and other conditions associated with oxidative stress .

Anti-Inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research has indicated that certain piperazine-2,5-dione derivatives can inhibit pro-inflammatory pathways by acting on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition suggests that these compounds could be beneficial in treating inflammatory diseases .

Molecular Docking and Structure-Activity Relationship

Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies help elucidate the structure-activity relationship (SAR) of the compound, guiding further modifications to improve efficacy and selectivity against specific targets .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that allow for functionalization at different positions on the piperazine ring. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize these compounds and confirm their structures .

Case Studies

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing (3R)-3-(Methoxymethyl)piperazine-2,5-dione with high enantiopurity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric alkylation or chiral auxiliary approaches. Reaction progress should be monitored using chiral stationary phase HPLC (CSP-HPLC) to confirm enantiomeric ratios. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a dry, dark environment at 2–8°C, away from oxidizers and moisture. Use inert gas purging (e.g., argon) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and P95 respirators, is mandatory during handling to minimize inhalation or dermal exposure .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts to confirm methoxymethyl and piperazine-dione moieties (e.g., carbonyl peaks at ~170 ppm in 13C NMR).

- ATR-IR : Identify characteristic vibrations (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).

- HRMS : Validate molecular weight and fragmentation patterns.

- LC-MS : Assess purity (>95%) under 254 nm detection .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict energetically favorable pathways. Computational docking studies may guide functionalization for bioactivity. Experimental validation via parallel synthesis and CSP-HPLC analysis ensures scalability .

Q. How should researchers address contradictions in biological activity data across studies involving diketopiperazine analogues?

- Methodological Answer : Re-evaluate experimental variables:

- Purity : Confirm compound integrity via LC-MS and NMR.

- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC determination against Staphylococcus aureus).

- Structural Confirmation : Ensure stereochemical consistency using XRD or CSP-HPLC. Cross-validate results with orthogonal assays (e.g., DPPH for antioxidant activity) .

Q. What strategies resolve enantiomeric impurities during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use CSP-HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enhance enantioselectivity.

- Kinetic Resolution : Optimize reaction kinetics to favor the desired (3R)-enantiomer .

Q. How is crystallographic data analyzed to confirm the three-dimensional structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides absolute stereochemical confirmation. Refinement software (e.g., SHELXL) analyzes bond lengths, angles, and torsion angles. Data deposition in the Cambridge Structural Database (CCDC) ensures reproducibility. For non-crystalline samples, NOESY NMR can infer spatial arrangements .

Q. What in vitro models are suitable for assessing the antibacterial efficacy of this compound derivatives?

- Methodological Answer :

- MIC Assays : Use broth microdilution against Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli) strains.

- Biofilm Inhibition : Quantify biofilm formation via crystal violet staining.

- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate combinatorial effects.

- Mechanistic Probes : Perform reactive oxygen species (ROS) assays to link activity to oxidative stress .

Q. Notes

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(3R)-3-(methoxymethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H10N2O3/c1-11-3-4-6(10)7-2-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m1/s1 |

InChI Key |

ZBDFOWZFNMXAEL-SCSAIBSYSA-N |

Isomeric SMILES |

COC[C@@H]1C(=O)NCC(=O)N1 |

Canonical SMILES |

COCC1C(=O)NCC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.